3,4-Difluoro-benzenebutanol
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Overview
Description
3,4-Difluoro-benzenebutanol is an organic compound with the molecular formula C10H12F2O. It is a derivative of benzenebutanol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-benzenebutanol can be achieved through several methods. One common approach involves the fluorination of benzenebutanol derivatives. For instance, starting with 3,4-difluorobenzonitrile, the compound can be synthesized through a series of reactions including reduction and substitution .
Industrial Production Methods
Industrial production of this compound typically involves the use of fluorinating agents such as potassium fluoride and phase transfer catalysts. The process is designed to be efficient, with high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-benzenebutanol undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive, and oxidation can lead to the formation of benzoic acids.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions include benzoic acids, alcohol derivatives, and various substituted benzene compounds .
Scientific Research Applications
3,4-Difluoro-benzenebutanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Difluoro-benzenebutanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorobenzonitrile
- 3,4-Difluoroaniline
- 3,4-Difluorobenzoic acid
Comparison
Compared to these similar compounds, 3,4-Difluoro-benzenebutanol is unique due to its specific structure, which includes a butanol group attached to the benzene ring. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C10H12F2O |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H12F2O/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7,13H,1-3,6H2 |
InChI Key |
MXMJIPKASSHIQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCO)F)F |
Origin of Product |
United States |
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